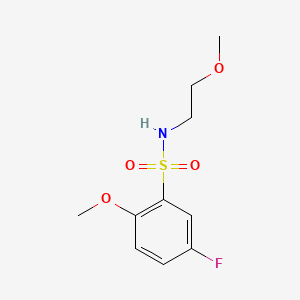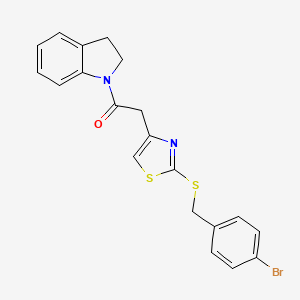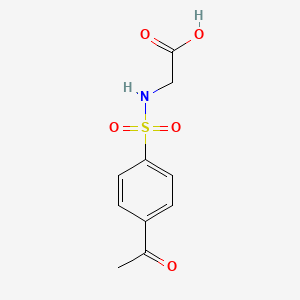![molecular formula C21H22N8O2 B2373221 N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)-1-etil-7-metil-4-oxo-1,4-dihidro-1,8-naftiridina-3-carboxamida CAS No. 2034310-75-1](/img/structure/B2373221.png)
N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)-1-etil-7-metil-4-oxo-1,4-dihidro-1,8-naftiridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H22N8O2 and its molecular weight is 418.461. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los compuestos con una estructura similar, como los derivados de triazolo[4,3-a]pirazina, han mostrado una actividad antibacteriana prometedora . Se ha encontrado que son efectivos contra bacterias Gram-positivas y Gram-negativas, incluyendo Staphylococcus aureus y Escherichia coli .
Agentes Anxiolíticos y Antiepilépticos
El compuesto ha sido patentado por su posible uso como agente anxiolítico o antiepiléptico . Estos tipos de fármacos se utilizan para tratar afecciones como los trastornos de ansiedad y la epilepsia.
Agentes Sedantes-Hipnóticos
La misma patente también menciona el posible uso del compuesto como agente sedante-hipnótico . Estos tipos de fármacos se utilizan comúnmente para inducir el sueño y reducir la ansiedad.
Agentes Relajantes Musculares Esqueléticos
El compuesto también podría utilizarse potencialmente como relajante muscular esquelético . Estos tipos de fármacos se utilizan para aliviar los espasmos musculares y el dolor.
Inhibidor de la Kinasa c-Met
Otra aplicación potencial podría ser como un inhibidor de la kinasa c-Met . Esto podría hacer que el compuesto sea útil en el tratamiento del cáncer.
Mecanismo De Acción
Target of Action
The primary target of this compound is the c-Met protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a key target in the treatment of various cancers .
Mode of Action
The compound interacts with the c-Met protein kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the enzyme is involved in, leading to a decrease in cellular growth and migration .
Biochemical Pathways
The c-Met protein kinase is involved in several biochemical pathways, including the RAS/ERK and PI3K/AKT pathways . These pathways are critical for cell survival and proliferation. By inhibiting c-Met, the compound disrupts these pathways, leading to reduced cell growth and survival .
Result of Action
The result of the compound’s action is a decrease in cellular growth and migration, which can be beneficial in the treatment of cancers that are driven by overactive c-Met signaling . Additionally, the compound has shown potential as a GABA A modulator , which could have implications for its use in neurological conditions .
Propiedades
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O2/c1-3-27-11-16(19(30)15-5-4-13(2)23-20(15)27)21(31)24-14-8-9-28(10-14)18-7-6-17-25-22-12-29(17)26-18/h4-7,11-12,14H,3,8-10H2,1-2H3,(H,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVODZADRUTXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2373142.png)


![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B2373149.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2373152.png)

![N-(3-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2373154.png)

![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2373156.png)



